molecular formula C23H17ClN4O B11710972 4-chloro-2-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol

4-chloro-2-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol

Cat. No.: B11710972
M. Wt: 400.9 g/mol
InChI Key: OWOBRUCILNDRQV-OAMFTAOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-2-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenol group substituted with a chlorine atom and an imidazole ring. The presence of these functional groups imparts specific chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-chlorophenol with 4-phenyl-1H-imidazole-2-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group results in quinones, while reduction of the imine group yields amines .

Scientific Research Applications

4-CHLORO-2-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-2-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL involves its interaction with specific molecular targets. The phenol and imidazole groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-2-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H17ClN4O

Molecular Weight

400.9 g/mol

IUPAC Name

2-[(E)-[1-[(E)-benzylideneamino]-4-phenylimidazol-2-yl]iminomethyl]-4-chlorophenol

InChI

InChI=1S/C23H17ClN4O/c24-20-11-12-22(29)19(13-20)15-25-23-27-21(18-9-5-2-6-10-18)16-28(23)26-14-17-7-3-1-4-8-17/h1-16,29H/b25-15+,26-14+

InChI Key

OWOBRUCILNDRQV-OAMFTAOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.